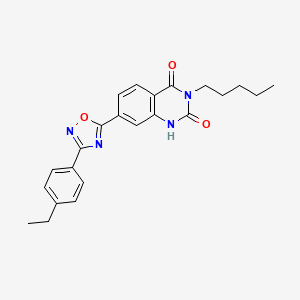

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

7-(3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name |

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-3-5-6-13-27-22(28)18-12-11-17(14-19(18)24-23(27)29)21-25-20(26-30-21)16-9-7-15(4-2)8-10-16/h7-12,14H,3-6,13H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJXPQWQJJLHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)CC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

-

Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting 4-ethylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

-

Synthesis of the quinazoline core: : The quinazoline core can be synthesized by reacting anthranilic acid with a suitable aldehyde or ketone in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazoline ring system.

-

Coupling of the 1,2,4-oxadiazole and quinazoline moieties: : The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be achieved through a nucleophilic substitution reaction, where the 1,2,4-oxadiazole derivative is reacted with a suitable halogenated quinazoline derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the phenyl ring, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline and oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various strains of bacteria and fungi. Compounds similar to 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione have been tested for their antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Anti-inflammatory Properties

Quinazoline derivatives have been explored for their anti-inflammatory effects. Specific analogs have demonstrated the ability to inhibit edema in animal models, suggesting potential applications in treating inflammatory diseases . The incorporation of oxadiazole groups may enhance these effects due to their electron-withdrawing properties, which can influence the pharmacodynamics of the compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the quinazoline and oxadiazole rings can lead to significant changes in biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., NO2) | Enhance antibacterial activity |

| Electron-donating groups (e.g., methoxy) | Can reduce activity against certain pathogens |

This table illustrates how modifying the chemical structure can influence the compound's effectiveness against microbial strains.

Case Studies

-

Antibacterial Screening

A study conducted on various quinazoline derivatives revealed that compounds with specific substitutions exhibited potent antibacterial properties. Notably, certain derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . -

Inflammation Models

In vivo studies demonstrated that selected quinazoline derivatives effectively reduced inflammation in animal models. The results indicated a dose-dependent response where higher doses correlated with greater inhibition of edema .

Mechanism of Action

The mechanism of action of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione (3Ac)

- Core Structure : Shares the quinazoline-2,4-dione backbone but substitutes the 1,2,4-oxadiazole with a 1,2,3-triazole ring.

- Functional Groups : The triazole moiety introduces hydrogen-bonding capability, enhancing solubility compared to the oxadiazole-containing target compound .

- Activity : Triazole derivatives are often associated with improved antimicrobial activity due to increased polar interactions with bacterial enzymes .

3-[5-Substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones

- Core Structure : Replaces the oxadiazole with a thiadiazole ring, altering electronic properties.

- Activity : Thiadiazole-containing compounds exhibit broad-spectrum antimicrobial activity, though with reduced metabolic stability compared to oxadiazoles .

Analogues with 1,2,4-Oxadiazole Moieties

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Core Structure: Uses a thienopyrimidine-dione instead of quinazoline-dione.

- Substituents : Dual oxadiazole groups increase rigidity and logP (predicted >4.5), suggesting higher lipophilicity than the target compound (logP ~3.8) .

- Activity: Demonstrated potent activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL), attributed to the thienopyrimidine core’s planar structure .

4-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)phenol Derivatives (15a–e)

- Core Structure: Simpler oxadiazole-phenol systems without the quinazoline-dione.

- Substituents : Hydroxyl groups improve aqueous solubility (logS ≈ -3.5) but reduce blood-brain barrier penetration compared to the ethylphenyl-pentyl substituents in the target compound .

- Activity : Moderate antimicrobial activity (MIC = 16–32 µg/mL), likely due to reduced membrane permeability .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 479.5 g/mol. The structure features a quinazoline core substituted with an oxadiazole and an ethylphenyl group.

Antibacterial Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It was noted that the integration of oxadiazole moieties enhances the antibacterial efficacy compared to other derivatives lacking this feature .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. In vitro studies have demonstrated that compounds similar to the one under review can inhibit the growth of various human cancer cell lines:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 75 | 15 |

| MDA-MB-231 (Breast Cancer) | 70 | 20 |

| A549 (Lung Cancer) | 80 | 10 |

| DU-145 (Prostate Cancer) | 65 | 25 |

The compound demonstrated promising anticancer activity, particularly against lung and breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It has been reported to reduce the levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies

- Antibacterial Efficacy : A study investigating the antibacterial activity of quinazoline derivatives found that compounds with oxadiazole substitutions exhibited enhanced activity against resistant strains of bacteria like MRSA.

- Anticancer Studies : In a comparative study involving several oxadiazole derivatives, the compound demonstrated superior efficacy against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity and yield?

- Methodology : The synthesis involves multi-step pathways, including cyclocondensation reactions to form the oxadiazole ring and alkylation/arylation to introduce substituents. Key steps include:

- Oxadiazole formation : Cyclization of amidoxime intermediates with activated carbonyl groups under reflux in solvents like DMF or DMSO, often catalyzed by bases (e.g., NaH or K₂CO₃) .

- Quinazoline-dione core assembly : Condensation of anthranilic acid derivatives with urea or thiourea analogs, followed by functionalization at the N3 position with a pentyl group via nucleophilic substitution .

Critical conditions : Temperature control (±5°C), solvent polarity, and stoichiometric ratios of reactants are vital to avoid side products. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm proton environments (e.g., ethylphenyl aromatic protons at δ 7.2–7.5 ppm, pentyl chain protons at δ 0.8–1.6 ppm). ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) and oxadiazole/quinazoline carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the oxadiazole and quinazoline moieties .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

- Methodology :

- Enzyme inhibition assays : Use fluorogenic substrates or radiometric assays to test activity against targets like kinases or phosphodiesterases , common for quinazoline derivatives .

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, leveraging the oxadiazole group’s potential membrane interaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Methodology :

- Analog synthesis : Systematically vary substituents (e.g., replace pentyl with shorter/longer alkyl chains or substitute 4-ethylphenyl with halogenated aryl groups) .

- Biological testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays. For example, ethylphenyl may enhance lipophilicity and target binding, while pentyl chain length could influence pharmacokinetics .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, correlating with experimental data .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., compare recombinant enzyme activity vs. whole-cell viability) to rule out off-target effects .

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assay) to explain discrepancies between in vitro and in vivo efficacy .

- Dose-response refinement : Use Hill slope analysis to distinguish partial agonism/antagonism or allosteric modulation .

Q. How can the compound’s mechanism of action be experimentally validated against proposed biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) between the compound and purified target proteins .

- Gene knockout/knockdown : CRISPR/Cas9-mediated deletion of the target gene in cell lines to observe loss of compound efficacy .

- Thermal shift assays : Monitor protein thermal stability shifts upon compound binding via differential scanning fluorimetry .

Q. What methodologies optimize the compound’s bioavailability and target selectivity?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, with in vitro hydrolysis studies in plasma .

- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., kinase profiling at 1 µM concentration) to identify off-target interactions .

- Co-crystallization : X-ray crystallography of the compound bound to its target to guide rational modifications for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.